molecular formula C16H17BrN2OS2 B2400276 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-69-4

3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2400276
CAS No.: 687566-69-4
M. Wt: 397.35
InChI Key: MRBZGRVUMCRKRF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a dihydrothiophene ring. The 3-position is substituted with a 4-bromophenyl group, while the 2-position contains a butylthio (-S-C₄H₉) moiety. Its synthesis likely involves Pd-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

IUPAC Name

3-(4-bromophenyl)-2-butylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS2/c1-2-3-9-22-16-18-13-8-10-21-14(13)15(20)19(16)12-6-4-11(17)5-7-12/h4-7H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZGRVUMCRKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as thiophene derivatives and amidines under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the bromophenyl moiety to the thienopyrimidine core.

    Addition of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance efficiency and yield. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique structure.

Biology and Medicine:

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

  • 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 887201-73-2): Replaces bromine with chlorine and butylthio with a mercapto (-SH) group. The -SH group increases polarity, enhancing solubility in polar solvents but reducing stability under oxidative conditions compared to the butylthio analog . Chlorine’s smaller atomic radius may weaken halogen bonding compared to bromine.
  • 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (ZINC2719973): Substitutes the 3-position bromophenyl with 4-fluorophenyl and introduces a benzylsulfanyl group. The benzylsulfanyl group increases aromaticity, which could enhance π-π stacking interactions .

Core Saturation and Substituent Position

  • 7-(4-Bromophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 827614-31-3): Positions the bromophenyl group at the 7-position instead of the 3-position. Positional isomerism may reduce steric hindrance, altering binding affinity in biological targets. The absence of a sulfur substituent at the 2-position eliminates thioether-related interactions .
  • 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4-one (CAS 500143-77-1): Features a tetrahydrobenzo-fused core, increasing saturation and reducing planarity.

Functional Group Modifications

  • 2-(tert-Butylamino)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o): Replaces butylthio with a tert-butylamino group and introduces a pyrimidinyl substituent. The amino group enables hydrogen bonding, while the pyrimidinyl moiety may enhance solubility and target selectivity in kinase inhibition .

Tabulated Comparison of Key Attributes

Compound Name Molecular Formula Core Structure 3-Position Substituent 2-Position Substituent Melting Point (°C) Key Properties
Target Compound C₁₇H₁₈BrN₂OS₂ Dihydrothieno[3,2-d]pyrimidinone 4-Bromophenyl Butylthio N/A High lipophilicity, halogen bonding
3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one C₁₂H₈ClN₂OS₂ Dihydrothieno[3,2-d]pyrimidinone 4-Chlorophenyl Mercapto (-SH) N/A Polar, oxidative instability
2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one C₂₀H₁₅BrFN₂OS₂ Dihydrothieno[3,2-d]pyrimidinone 4-Fluorophenyl Benzylsulfanyl N/A Enhanced π-π stacking, moderate polarity
7-(4-Bromophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one C₁₂H₇BrN₂OS Thieno[3,2-d]pyrimidinone 4-Bromophenyl (7-position) None N/A Positional isomerism, reduced steric effects
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4-one C₂₀H₂₂BrN₂OS₂ Tetrahydrobenzo-thieno[2,3-d]pyrimidinone Ethyl Bromobenzylsulfanyl N/A Increased saturation, altered planarity

Biological Activity

The compound 3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidinone core with a bromophenyl substituent and a butylthio group. The molecular formula is C17H18BrN3O2S2C_{17}H_{18}BrN_{3}O_{2}S_{2} with a molecular weight of 440.37 g/mol .

Structural Characteristics

PropertyValue
Molecular FormulaC17H18BrN3O2S2C_{17}H_{18}BrN_{3}O_{2}S_{2}
Molecular Weight440.37 g/mol
Melting PointNot reported
SolubilityNot specified

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation.
  • Neurological Effects : Potential modulation of neurotransmitter systems has been observed.

The biological mechanisms are often attributed to the ability of the compound to interact with specific receptors or enzymes. For instance:

  • Inhibition of Enzymes : Certain thieno[3,2-d]pyrimidinones act as inhibitors of kinases or other enzymes involved in cell signaling pathways.
  • Receptor Modulation : The compound may act as an allosteric modulator for various receptors, influencing neurotransmission and cellular responses .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the efficacy of similar compounds in inhibiting the growth of human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values : Reported in the range of 5-15 µM for various derivatives.
  • Antimicrobial Studies : Research conducted on derivatives indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
  • Neuropharmacological Effects : Investigations into the modulation of GABA receptors revealed that certain derivatives can enhance GABAergic transmission, suggesting potential use in treating anxiety disorders .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeurologicalModulates GABA receptor activity

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